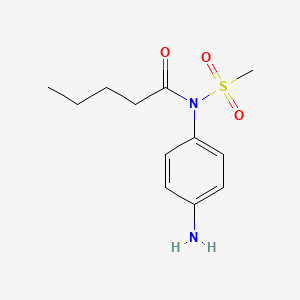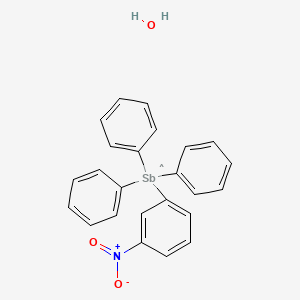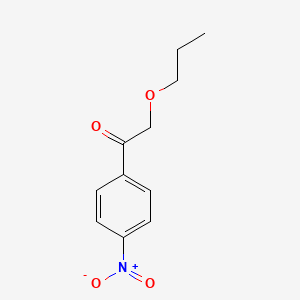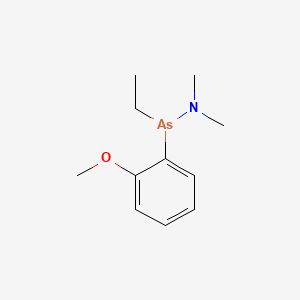![molecular formula C17H26IN B14593171 2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide CAS No. 61589-07-9](/img/structure/B14593171.png)
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen with Raney nickel are commonly used.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of biologically active compounds and as a scaffold in drug discovery.
Mécanisme D'action
The mechanism of action of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-diazaspiro[4.5]decane, 2-(phenylmethyl)-
- 2-oxa-2-azaspiro[4.5]decane
- 2-ethyl-2-methyl-2-azoniaspiro[4.5]decane iodide
Uniqueness
2-Azoniaspiro[45]decane, 2-methyl-2-(phenylmethyl)-, iodide is unique due to its specific structural features and the presence of the iodide ion
Propriétés
Numéro CAS |
61589-07-9 |
|---|---|
Formule moléculaire |
C17H26IN |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-benzyl-2-methyl-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C17H26N.HI/c1-18(14-16-8-4-2-5-9-16)13-12-17(15-18)10-6-3-7-11-17;/h2,4-5,8-9H,3,6-7,10-15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
TXQPQVWQUWYPAT-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC2(C1)CCCCC2)CC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)










![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
